molecular formula C13H10BrN3O3S3 B2658147 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1327316-42-6

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B2658147
CAS RN: 1327316-42-6
M. Wt: 432.33
InChI Key: ZEFUQQLOSHVRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H10BrN3O3S3 and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Properties

The substitution and temperature effects on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid were explored. These derivatives exhibited significant corrosion inhibition ability, indicated by increased charge transfer resistance and the formation of a protective layer on the mild steel surface. These inhibitors showed mixed-type behaviour and adhered through a combination of physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antifungal and Antibacterial Activity

A series of sulfone compounds containing 1,3,4-oxadiazole moieties demonstrated promising antifungal activities against several plant pathogenic fungi, with some compounds showing superior activity compared to commercial fungicides. These findings suggest the potential application of these compounds in developing new agrochemicals for plant protection (Xu et al., 2011). Additionally, similar sulfone derivatives have shown to inhibit tobacco bacterial wilt effectively, indicating their potential as bactericides for plants (Xu et al., 2012).

Antimicrobial Evaluation

Novel azetidinones underwent evaluation for their antibacterial and antifungal activities, showcasing the wide-ranging antimicrobial potential of compounds with 1,3,4-oxadiazole moieties (Prajapati & Thakur, 2014).

Antiviral Activity

Research on 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids revealed that certain compounds exhibited inhibitory activity against HIV-1 and HIV-2 replication, suggesting a foundation for developing new antiviral agents (Syed et al., 2011).

Potential in Alzheimer’s Disease Treatment

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized, targeting new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with the disease, showing promising results (Rehman et al., 2018).

properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFUQQLOSHVRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.